

Spectroscopic Data for Diethyl Perfluoroadipate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Diethyl perfluoroadipate

Cat. No.: B1583755

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Introduction

Diethyl perfluoroadipate, with the chemical formula $C_{10}H_{10}F_8O_4$, is a fluorinated organic compound with potential applications in various fields, including materials science and as a building block in the synthesis of more complex molecules. Its perfluorinated backbone imparts unique properties such as thermal stability and chemical resistance. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Diethyl perfluoroadipate**, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (1H , ^{13}C , and ^{19}F), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not readily available in publicly accessible databases, this guide focuses on predicted spectroscopic data derived from established theoretical principles and spectral data of analogous compounds. This approach aims to provide researchers with a robust framework for the characterization of **Diethyl perfluoroadipate**.

Molecular Structure

The structure of **Diethyl perfluoroadipate** is foundational to understanding its spectroscopic behavior. The molecule is symmetrical, with a central perfluorinated four-carbon chain and two

ethyl ester groups at either end.

Figure 1. Molecular structure of **Diethyl perfluoroadipate**.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy a powerful tool for identifying functional groups. In **Diethyl perfluoroadipate**, the key functional groups that will give rise to characteristic absorption bands are the carbonyl (C=O) of the ester, the carbon-oxygen (C-O) single bonds, the carbon-fluorine (C-F) bonds, and the carbon-hydrogen (C-H) bonds of the ethyl groups.

Predicted IR Data

The following table summarizes the predicted characteristic infrared absorption bands for **Diethyl perfluoroadipate**.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Ester)	Stretching	1750 - 1735	Strong
C-F	Stretching	1300 - 1100	Very Strong
C-O (Ester)	Stretching	1250 - 1000	Strong
C-H (sp ³)	Stretching	2980 - 2850	Medium
C-H (sp ³)	Bending	1470 - 1370	Medium

Interpretation and Rationale

- C=O Stretching:** The carbonyl group of the ester is expected to show a strong absorption band in the region of 1750-1735 cm⁻¹. This is a highly characteristic and reliable peak for identifying ester functionalities.

- **C-F Stretching:** The presence of multiple C-F bonds will result in very strong and complex absorption bands in the 1300-1100 cm^{-1} region. This region is often diagnostic for fluorinated compounds.
- **C-O Stretching:** The C-O single bond stretching vibrations of the ester group will also produce strong bands, typically in the 1250-1000 cm^{-1} range. These may overlap with the C-F absorptions.
- **C-H Stretching and Bending:** The C-H bonds of the ethyl groups will give rise to stretching vibrations just below 3000 cm^{-1} and bending vibrations in the 1470-1370 cm^{-1} region.

Experimental Protocol: Acquiring an IR Spectrum



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Figure 2. Workflow for acquiring an IR spectrum of **Diethyl perfluoroadipate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For **Diethyl perfluoroadipate**, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

^1H NMR Spectroscopy

Theoretical Principles: ^1H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling leads to the splitting of signals.

Predicted ^1H NMR Data:

Proton Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-O-CH ₂ -CH ₃	~ 4.4	Quartet	4H
-O-CH ₂ -CH ₃	~ 1.4	Triplet	6H

Interpretation and Rationale:

- O-CH₂-CH₃: The methylene protons are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift to approximately 4.4 ppm. These protons are coupled to the three protons of the methyl group, resulting in a quartet.
- O-CH₂-CH₃: The methyl protons are in a more shielded environment and are expected to resonate at around 1.4 ppm. They are coupled to the two protons of the methylene group, leading to a triplet.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. The presence of fluorine atoms will have a significant effect on the chemical shifts of the adjacent carbons due to their strong electron-withdrawing nature.

Predicted ¹³C NMR Data:

Carbon Environment	Predicted Chemical Shift (δ , ppm)
C=O	~ 160
-O-CH ₂ -CH ₃	~ 65
-CF ₂ -	110 - 120 (with C-F coupling)
-O-CH ₂ -CH ₃	~ 14

Interpretation and Rationale:

- C=O: The carbonyl carbon is highly deshielded and is expected to appear at the downfield end of the spectrum, around 160 ppm.
- -O-CH₂-CH₃: The methylene carbon is attached to an oxygen atom and will be deshielded, appearing around 65 ppm.
- -CF₂-: The carbons in the perfluorinated chain will be strongly deshielded by the attached fluorine atoms and will exhibit complex splitting patterns due to carbon-fluorine coupling. Their chemical shifts are predicted to be in the 110-120 ppm range.
- -O-CH₂-CH₃: The methyl carbon is the most shielded carbon and will appear at the upfield end of the spectrum, around 14 ppm.

¹⁹F NMR Spectroscopy

Theoretical Principles: ¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts are highly sensitive to the electronic environment, and fluorine-fluorine coupling provides valuable structural information.

Predicted ¹⁹F NMR Data:

Fluorine Environment	Predicted Chemical Shift (δ , ppm, relative to CFCl ₃)	Multiplicity
-CO-CF ₂ -CF ₂ -	~ -122	Triplet
-CO-CF ₂ -CF ₂ -	~ -118	Triplet

Interpretation and Rationale:

- Due to the symmetry of the molecule, two signals are expected in the ¹⁹F NMR spectrum.
- The fluorine atoms on the carbons adjacent to the carbonyl groups (-CO-CF₂-) will be in a different chemical environment compared to the inner fluorine atoms (-CO-CF₂-CF₂-).
- Each signal is expected to be a triplet due to coupling with the two fluorine atoms on the adjacent carbon.

Experimental Protocol: Acquiring NMR Spectra



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Figure 3. Workflow for acquiring NMR spectra of **Diethyl perfluoroadipate**.

Mass Spectrometry (MS)

Theoretical Principles

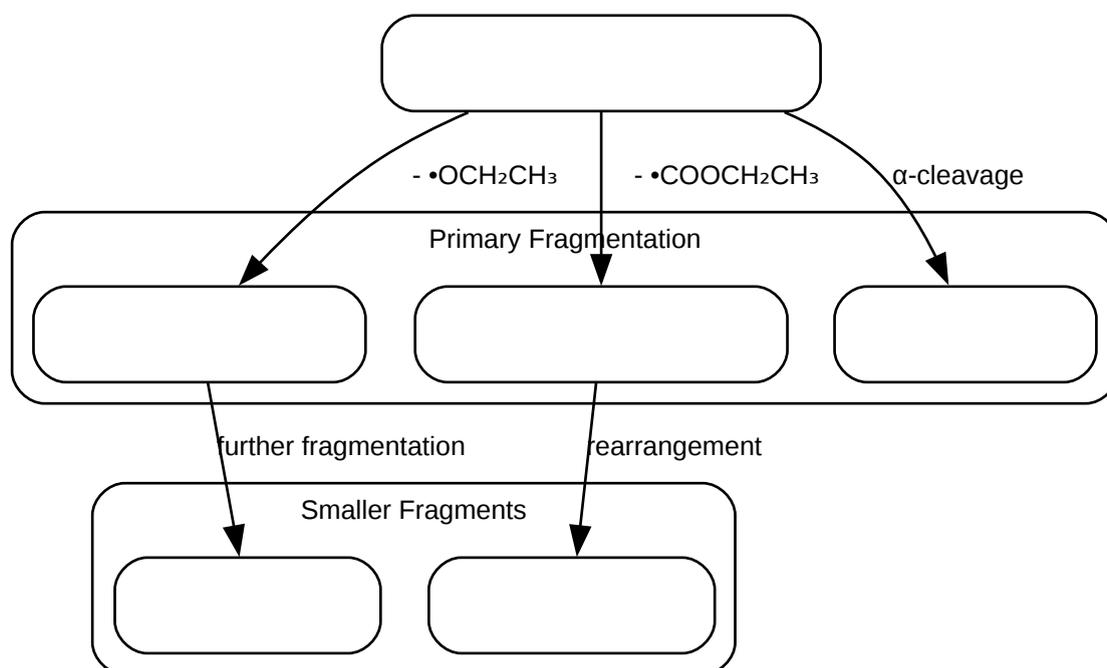
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the molecule's structure.

Predicted Mass Spectrum Data

- Molecular Ion (M^+): $m/z = 346.04$ (calculated for $C_{10}H_{10}F_8O_4$)
- Key Fragment Ions: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.

m/z	Predicted Fragment	Description
301	$[M - OCH_2CH_3]^+$	Loss of an ethoxy radical
273	$[M - COOCH_2CH_3]^+$	Loss of an ethoxycarbonyl radical
177	$[C_4F_8CO]^+$	Cleavage of the perfluorinated chain
45	$[OCH_2CH_3]^+$	Ethoxy cation
29	$[CH_2CH_3]^+$	Ethyl cation

Predicted Fragmentation Pathway



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Figure 4. Predicted fragmentation pathway for **Diethyl perfluoroadipate** in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum



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Figure 5. Workflow for acquiring an EI mass spectrum of **Diethyl perfluoroadipate**.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for **Diethyl perfluoroadipate**. While experimental verification is the gold standard, the predicted IR, ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectra presented herein offer a robust and scientifically grounded basis for the identification and characterization of this compound. The provided protocols outline the standard methodologies for acquiring this data, ensuring that researchers can confidently apply these techniques in their work. A thorough understanding of these spectroscopic signatures is essential for any scientist or professional working with **Diethyl perfluoroadipate**, enabling accurate analysis and facilitating its use in further research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [\[Link\]](#)
- Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [\[Link\]](#)
- NIST Chemistry WebBook. (n.d.). Diethyl adipate. Retrieved January 21, 2026, from [\[Link\]](#)
- To cite this document: BenchChem. [Spectroscopic Data for Diethyl Perfluoroadipate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1583755#spectroscopic-data-for-diethyl-perfluoroadipate>]

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